(Tert-butoxycarbonyl)aspartic acid
Overview
Description
(Tert-butoxycarbonyl)aspartic acid is a useful research compound. Its molecular formula is C9H15NO6 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Tert-butoxycarbonyl)aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tert-butoxycarbonyl)aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Properties:
- (Tert-butoxycarbonyl)aspartic acid has been used in the synthesis of novel poly(N-propargylamides) with aspartic acid-based side chains. These polymers exhibit helical structures and their helicity can be tuned by temperature and solvents (Zhao, Sanda, & Masuda, 2005).
Asymmetric Synthesis:
- It is utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process involves enantiomerically pure starting materials derived from L-aspartic acid (Xue et al., 2002).
Application in Total Synthesis:
- The compound is used in the total synthesis of l-daunosamine, a derivative obtained from L-aspartic acid, demonstrating its utility in complex organic syntheses (Jurczak, Kozák, & Goł, 1992).
Synthesis of Amino Acid Derivatives:
- Research shows its application in the synthesis of ω-tert-butyl esters of Fmoc-Aspartic and Fmoc-Glutamic Acids, demonstrating its role in the preparation of protected amino acid derivatives (Lajoie, Crivici, & Adamson, 1990).
Large-Scale Preparation:
- A study details the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, a compound synthesized from L-aspartic acid, highlighting its scalability for industrial applications (Yoshida et al., 1996).
Geometric Analysis:
- The geometric changes around an N atom due to a urethane-type bis(tert-butoxycarbonyl) substituent in derivatives of aspartic acid dimethyl ester have been analyzed, indicating its relevance in structural chemistry (Wojewska, Kluczyk, & Ślepokura, 2013).
Novel Heterocyclic Substituted α-Amino Acids:
- Research into the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids derived from L-aspartic acid has been conducted, using (Tert-butoxycarbonyl)aspartic acid in the process (Adlington et al., 2000).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tert-butoxycarbonyl)aspartic acid | |
CAS RN |
13726-67-5 | |
Record name | 13726-67-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.